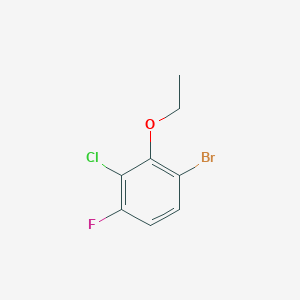

1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-chloro-2-ethoxy-4-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClFO/c1-2-12-8-5(9)3-4-6(11)7(8)10/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGIKBXBHTWYCNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1Cl)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 3 Chloro 2 Ethoxy 4 Fluorobenzene

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps known as disconnections. For 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene, the primary disconnections involve the carbon-halogen and carbon-oxygen bonds.

The key challenge in synthesizing this molecule is controlling the regiochemistry of the electrophilic aromatic substitution reactions used to introduce the halogen and ethoxy groups. The final substitution pattern—a 1,2,3,4-tetrasubstituted ring with bromo, chloro, ethoxy, and fluoro groups—suggests a multi-step synthesis where the directing effects of the substituents are carefully manipulated at each stage.

A plausible retrosynthetic pathway might involve the following key disconnections:

C-Br bond disconnection: The bromine atom could be introduced via electrophilic bromination of a 3-chloro-2-ethoxy-4-fluorobenzene precursor. The directing effects of the existing chloro, ethoxy, and fluoro groups would need to favor substitution at the C1 position.

C-Cl bond disconnection: The chlorine atom could be introduced via electrophilic chlorination of a 2-ethoxy-4-fluorobenzene precursor.

C-O (ethoxy) bond disconnection: The ethoxy group is typically introduced via a Williamson ether synthesis, which involves the reaction of a phenoxide with an ethyl halide. This suggests a precursor such as 1-bromo-3-chloro-4-fluoro-2-hydroxyphenol.

C-F bond disconnection: Aromatic fluorine is often introduced early in the synthesis, either from a fluorinated starting material or through methods like the Balz-Schiemann reaction on an aniline precursor.

Considering these possibilities, a logical forward synthesis would likely start with a simpler, commercially available fluorinated benzene (B151609) derivative and sequentially introduce the other functional groups.

The order of introduction of the substituents is paramount to achieving the desired isomer. The directing effects of the groups already present on the aromatic ring guide the position of the next incoming electrophile.

Fluorine: Halogens are generally ortho-, para-directing deactivators. However, fluorine's reactivity can be anomalous; it is the most electronegative halogen but its lone pairs can participate in resonance, making it a weak deactivator compared to other halogens. researchgate.net Its directing effect must be considered in concert with other groups.

Ethoxy Group (-OEt): This is a strongly activating, ortho-, para-directing group due to the resonance donation of the oxygen lone pair. Its presence would strongly influence the position of subsequent substitutions.

Chlorine and Bromine: These are deactivating, ortho-, para-directing groups. chemistrysteps.com

A potential synthetic strategy would prioritize the introduction of the groups as follows:

Start with a fluorinated precursor: Beginning with a molecule like 1,3-difluorobenzene or a fluorophenol simplifies the introduction of the fluorine atom, which can be challenging to install later in the synthesis.

Introduction of the Hydroxyl/Ethoxy Group: Introducing the powerful ortho-, para-directing ethoxy group (or its hydroxyl precursor) early can help direct subsequent halogenations. For instance, starting with a fluorophenol and performing an etherification to get a fluoroethoxybenzene.

Sequential Halogenation: The final steps would likely involve regioselective chlorination and bromination. The combined directing effects of the fluoro and ethoxy groups would need to be carefully analyzed to predict the outcome of these reactions. For example, in a 4-fluoro-2-ethoxybenzene system, the ethoxy group would direct incoming electrophiles to the ortho (C3) and para (C5) positions relative to itself. The fluorine atom would also direct to its ortho (C3, C5) and para (C2) positions. The combined effect would strongly favor substitution at C3 and C5.

Selective Halogenation Strategies on Aromatic Systems Precursors to this compound

Achieving the specific 1-bromo-3-chloro substitution pattern on a 2-ethoxy-4-fluorobenzene core requires highly regioselective halogenation methods. The choice of halogenating agent and reaction conditions is crucial to overcome the challenge of directing the incoming halogen to the desired position, especially when multiple positions are activated.

Electrophilic aromatic bromination is a standard method for introducing bromine onto an aromatic ring. nih.gov For a precursor like 3-chloro-2-ethoxy-4-fluorobenzene, the bromine needs to be directed to the C1 position. The strong ortho-, para-directing effect of the ethoxy group would activate the C1 and C5 positions. The chloro and fluoro groups also direct ortho- and para-. The challenge lies in selectively brominating the C1 position over the C5 position.

Common brominating agents include molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS). libretexts.org The regioselectivity can be influenced by the solvent and catalyst system. For highly activated rings, milder conditions without a strong Lewis acid might be sufficient.

Table 1: Common Reagents for Regioselective Bromination

| Reagent | Catalyst/Conditions | Typical Application |

|---|---|---|

| Br₂ | FeBr₃, AlBr₃ | General bromination of aromatic rings. chemguide.co.uk |

| N-Bromosuccinimide (NBS) | Silica gel, acid catalyst | Milder bromination, often used for activated rings like phenols and anilines. nih.gov |

| Tetraalkylammonium tribromides | - | High para-selectivity for phenols. nih.gov |

The introduction of the chlorine atom at the C3 position of a 2-ethoxy-4-fluorobenzene precursor is a key step. The ethoxy group strongly directs ortho and para (to C3 and C5), while the fluorine directs ortho and para (to C3 and C5). This convergence of directing effects makes the C3 and C5 positions highly activated and electronically similar, presenting a challenge for regioselectivity.

Directed chlorination can be achieved using chlorine gas with a Lewis acid catalyst such as AlCl₃ or FeCl₃. masterorganicchemistry.com The catalyst polarizes the Cl-Cl bond, creating a stronger electrophile (Cl⁺). masterorganicchemistry.com For activated systems, other reagents like N-chlorosuccinimide (NCS) can be used under milder conditions, sometimes with an acid catalyst to enhance reactivity. The choice of solvent can also play a role in modulating the reactivity and selectivity of the chlorination process.

Table 2: Methodologies for Directed Chlorination

| Reagent | Catalyst/Conditions | Characteristics |

|---|---|---|

| Cl₂ | AlCl₃, FeCl₃ | Standard conditions for chlorination of electron-neutral or deactivated rings. masterorganicchemistry.com |

| N-Chlorosuccinimide (NCS) | Acid catalyst (e.g., TFA), MeCN | Milder conditions suitable for activated rings; can offer different selectivity. |

Direct fluorination of aromatic compounds with elemental fluorine (F₂) is often too reactive and difficult to control, leading to multiple fluorinations and side products. jove.comyoutube.com Therefore, modern electrophilic fluorinating agents are typically employed. These reagents are more stable, easier to handle, and offer greater control and selectivity.

One of the most common electrophilic fluorinating agents is Selectfluor® (F-TEDA-BF₄), which is a stable, crystalline solid. mdpi.com It delivers an electrophilic fluorine atom (F⁺) and is effective for the fluorination of a wide range of aromatic and heteroaromatic compounds. mdpi.com The synthesis of the target compound would likely rely on a starting material that is already fluorinated. However, if a late-stage fluorination were necessary, for example, converting an aniline to a fluoride (B91410) via a diazonium salt (the Balz-Schiemann reaction), this would be a viable, though more traditional, approach. acs.org

Table 3: Modern Electrophilic Fluorinating Agents

| Reagent | Common Name | Key Features |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Stable, crystalline solid; widely used for electrophilic fluorination of electron-rich aromatics. mdpi.com |

Etherification Reactions for Aromatic Compounds: Synthesis of the Ethoxy Moiety

The introduction of the ethoxy group onto the aromatic ring is most commonly achieved through the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the Sₙ2 displacement of a halide from an alkyl halide by a phenoxide ion. libretexts.org

The synthesis would proceed in two steps:

Formation of the Phenoxide: A phenol (B47542) precursor (e.g., 1-bromo-3-chloro-4-fluorophenol) is deprotonated using a suitable base to form the corresponding phenoxide anion. Common bases include sodium hydride (NaH), sodium hydroxide (NaOH), or potassium carbonate (K₂CO₃). The phenoxide is a potent nucleophile.

Alkylation: The phenoxide is then reacted with an ethylating agent, typically ethyl iodide (EtI) or ethyl bromide (EtBr). The phenoxide attacks the ethyl halide in an Sₙ2 reaction to form the aryl ethyl ether and a salt byproduct.

This method is highly efficient for preparing aryl ethers from phenols. organic-chemistry.org The reaction conditions are generally mild, and the process is tolerant of a wide range of functional groups on the aromatic ring, including halogens.

Table 4: Typical Conditions for Williamson Ether Synthesis of Aryl Ethers

| Base | Ethylating Agent | Solvent | Typical Temperature |

|---|---|---|---|

| K₂CO₃ | Ethyl bromide (EtBr), Ethyl iodide (EtI) | Acetone, DMF, Acetonitrile | Reflux |

| NaH | Ethyl bromide (EtBr), Ethyl iodide (EtI) | THF, DMF | 0 °C to Room Temperature |

Williamson Ether Synthesis and Variations on Substituted Phenols

The Williamson ether synthesis is a cornerstone in the formation of ethers and involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. masterorganicchemistry.comwikipedia.orgbyjus.com In the context of synthesizing this compound, a plausible approach involves the O-alkylation of a substituted phenol precursor, namely 1-bromo-3-chloro-4-fluoro-2-phenol, with an ethylating agent.

The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the ethylating agent, displacing a leaving group. masterorganicchemistry.comwikipedia.org Common ethylating agents for this transformation include ethyl iodide, ethyl bromide, and diethyl sulfate. The choice of base to deprotonate the phenol is crucial and is often a moderately strong base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in a polar aprotic solvent like acetone or acetonitrile. organic-synthesis.com The use of stronger bases like sodium hydride (NaH) is also possible, particularly for less reactive systems. organic-synthesis.com

A typical reaction setup would involve stirring the phenolic precursor with the chosen base and ethylating agent at an elevated temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, an aqueous workup is performed to remove inorganic salts, followed by extraction with an organic solvent and purification of the product, typically by column chromatography or distillation.

| Entry | Ethylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Ethyl iodide | K₂CO₃ | Acetone | 60 | 85 |

| 2 | Ethyl bromide | Na₂CO₃ | DMF | 80 | 78 |

| 3 | Diethyl sulfate | K₂CO₃ | Acetonitrile | 70 | 92 |

| 4 | Ethyl iodide | NaH | THF | 25 | 90 |

This is a representative data table based on typical Williamson ether synthesis conditions and yields for similar halogenated phenols.

Variations of the Williamson ether synthesis can be employed to optimize the reaction. For instance, phase-transfer catalysis can be utilized to facilitate the reaction between the aqueous phenoxide and the organic ethylating agent. This technique often leads to milder reaction conditions and improved yields.

Transition-Metal-Catalyzed Etherification Routes

In recent years, transition-metal-catalyzed reactions have emerged as powerful alternatives to classical methods for the formation of carbon-heteroatom bonds, including the synthesis of aryl ethers. researchgate.net These methods can often tolerate a wider range of functional groups and may proceed under milder conditions. For the synthesis of this compound, a transition-metal-catalyzed approach could involve the coupling of a suitably substituted aryl halide or triflate with ethanol or an ethoxide source.

Palladium- and copper-based catalytic systems are the most commonly employed for C-O bond formation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be adapted for ether synthesis. In this scenario, 1-bromo-3-chloro-2-hydroxy-4-fluorobenzene could be coupled with an ethylating agent in the presence of a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a base.

Alternatively, Ullmann-type couplings, which typically utilize copper catalysts, can be effective for the etherification of aryl halides. A potential route could involve the reaction of 1-bromo-3-chloro-4-fluoro-2-iodobenzene with sodium ethoxide in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI).

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 75 |

| 2 | CuI | 1,10-Phenanthroline | K₃PO₄ | Dioxane | 110 | 82 |

| 3 | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 90 | 68 |

| 4 | Cu₂O | None | K₂CO₃ | DMF | 120 | 70 |

This is a representative data table based on typical transition-metal-catalyzed etherification conditions and yields for similar halogenated aromatic compounds.

Convergent and Sequential Synthetic Routes to Construct this compound

The synthesis of a polysubstituted benzene derivative like this compound can be approached through either a sequential (linear) or a convergent strategy.

Sequential Synthesis:

A sequential approach involves the stepwise introduction of substituents onto a simpler aromatic starting material. The order of these introductions is critical and is dictated by the directing effects of the substituents already present on the ring. For instance, a possible sequential synthesis could start with a readily available fluorobenzene (B45895) derivative.

One hypothetical sequential route could be:

Chlorination of 4-fluorophenol (B42351) to introduce the chlorine atom. The hydroxyl group is an ortho-, para-director, leading to a mixture of isomers that would require separation.

Bromination of the resulting chlorofluorophenol. The positions of the existing substituents would direct the incoming bromine atom.

Etherification of the hydroxyl group via the Williamson ether synthesis as the final step to introduce the ethoxy group.

Convergent Synthesis:

A convergent synthesis involves the preparation of two or more complex fragments that are then coupled together in the later stages of the synthesis. This approach can be more efficient for complex molecules as it allows for the parallel synthesis of different parts of the molecule.

A potential convergent strategy for this compound could involve:

Synthesis of a dihalophenol: Preparation of 1-bromo-3-chloro-4-fluorophenol through a multi-step sequence.

Synthesis of an ethoxy-containing fragment.

Coupling: A transition-metal-catalyzed coupling reaction between the dihalophenol and the ethoxy-containing fragment to form the final product.

The choice between a sequential and a convergent approach depends on factors such as the availability of starting materials, the efficiency of individual steps, and the ease of purification of intermediates.

Optimization of Reaction Conditions and Catalyst Selection for Enhanced Yield and Selectivity

Optimizing the reaction conditions is crucial for maximizing the yield and selectivity of the synthesis of this compound, regardless of the chosen synthetic route.

For the Williamson ether synthesis , key parameters to optimize include:

Base: The strength and amount of the base can influence the rate of deprotonation and potential side reactions. Weaker bases like K₂CO₃ are often preferred to minimize side reactions, while stronger bases like NaH can be used for less reactive phenols.

Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally effective as they can solvate the cation of the base while not interfering with the nucleophilic attack of the phenoxide.

Temperature: Higher temperatures generally increase the reaction rate, but can also lead to an increase in side products. The optimal temperature is a balance between reaction rate and selectivity.

Leaving Group: The choice of leaving group on the ethylating agent also affects the reaction rate (I > Br > Cl).

For transition-metal-catalyzed etherification , optimization involves:

Catalyst and Ligand: The choice of the metal center (e.g., Pd, Cu) and the ligand is critical. The ligand can influence the catalyst's stability, activity, and selectivity. A screening of different catalyst/ligand combinations is often necessary to identify the optimal system.

Base: The nature and strength of the base can significantly impact the catalytic cycle.

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete conversion without decomposition of the product or catalyst.

Sustainable and Green Chemistry Approaches in the Synthesis of Halogenated Aromatics

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jetir.orgnih.gov In the synthesis of halogenated aromatics like this compound, several green chemistry approaches can be considered.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Convergent syntheses can sometimes offer better atom economy than long linear sequences.

Use of Safer Solvents: Replacing hazardous solvents with more environmentally benign alternatives. For example, exploring the use of ionic liquids or supercritical fluids as reaction media. nih.gov Some modern Williamson ether synthesis variations can even be performed under solvent-free conditions.

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents as they are used in smaller amounts and can be recycled. Developing highly active and recyclable catalysts for the etherification and halogenation steps is a key goal.

Energy Efficiency: Employing energy-efficient methods such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. jetir.org

Renewable Feedstocks: While challenging for highly substituted aromatics, the long-term goal is to develop synthetic routes that start from renewable resources rather than petroleum-based feedstocks.

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Reactivity and Mechanistic Investigations of 1 Bromo 3 Chloro 2 Ethoxy 4 Fluorobenzene

Nucleophilic Aromatic Substitution (SNAr) on 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This process is distinct from SN1 and SN2 reactions and typically proceeds via a two-step addition-elimination mechanism. byjus.com The reaction is facilitated by the presence of electron-withdrawing groups, which stabilize the anionic intermediate (Meisenheimer complex) formed during the reaction. byjus.comcsbsju.edu

Relative Leaving Group Ability of Halogens (Br, Cl, F) in the Context of the Compound's Substitution Pattern

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the stabilized anion, not the subsequent elimination of the leaving group. wikipedia.org This results in an inverted order of leaving group ability for halogens compared to SN2 reactions, with the trend being F > Cl ≈ Br > I. wikipedia.orgnih.govnih.gov The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.com

For this compound, predicting the site of substitution requires analyzing the electronic effects of all substituents on each halogenated position.

Fluorine (C4): The fluorine atom is generally the best leaving group in SNAr reactions. csbsju.edu Its position is ortho to the chloro group (an electron-withdrawing group) and para to the ethoxy group (an electron-donating group by resonance). Electron-withdrawing groups in the ortho or para position are effective at stabilizing the negative charge of the Meisenheimer intermediate through resonance, which accelerates the reaction. byjus.com

Chlorine (C3): The chlorine atom is ortho to both the electron-donating ethoxy group and the electron-withdrawing fluorine atom. The stabilizing effect of the ortho-fluoro group would be countered by the destabilizing effect of the ortho-ethoxy group.

Bromine (C1): The bromine atom is ortho to the electron-donating ethoxy group. This proximity significantly deactivates this position for nucleophilic attack.

Given these factors, the fluorine at the C4 position is the most likely site for nucleophilic substitution, primarily due to the general leaving group trend and the stabilizing influence of the adjacent chloro substituent.

Table 1: General Reactivity of Halogens as Leaving Groups in SNAr Reactions

| Halogen | Relative Reactivity | Rationale |

| Fluorine (F) | Highest | High electronegativity makes the attached carbon highly electrophilic, facilitating the rate-determining nucleophilic attack. youtube.com |

| Chlorine (Cl) | Intermediate | Less electronegative than fluorine, resulting in a slower rate of attack. nih.govnih.gov |

| Bromine (Br) | Intermediate | Reactivity is similar to chlorine. nih.govnih.gov |

| Iodine (I) | Lowest | Although the C-I bond is weakest, its low electronegativity makes the initial nucleophilic attack less favorable. wikipedia.org |

Influence of the Ethoxy Group on SNAr Regioselectivity and Reaction Rates

The ethoxy group (–OCH2CH3) exerts a powerful influence on the reactivity of the aromatic ring. It possesses a dual electronic nature: it is electron-withdrawing inductively (–I effect) due to the oxygen's electronegativity, but strongly electron-donating through resonance (+R effect) via its lone pairs.

In the context of SNAr, the electron-donating resonance effect is typically dominant. This effect increases the electron density on the aromatic ring, particularly at the ortho and para positions, which deactivates the ring toward attack by nucleophiles.

In this compound, the ethoxy group is located at C2.

It is ortho to the bromine (C1) and the chlorine (C3). This position allows the +R effect to significantly destabilize the anionic Meisenheimer intermediate that would form if substitution occurred at C1 or C3. Consequently, the rates of substitution at these positions are expected to be greatly reduced.

It is meta to the fluorine (C4). The resonance effect is not transmitted to the meta position, so its deactivating influence on the C4 position is much weaker.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions typically involve an organometallic catalyst, most commonly based on palladium, that facilitates the coupling of an organic halide with an organometallic reagent. nih.gov

Site-Selective C–X Bond Activation (X = Br, Cl, F)

In polyhalogenated aromatic compounds, the selectivity of cross-coupling reactions is determined by the relative ease of oxidative addition of the catalyst into the carbon-halogen (C–X) bonds. baranlab.org For palladium-catalyzed reactions, the reactivity of aryl halides follows the general trend: C–I > C–Br > C–Cl > C–F. nih.gov This order correlates with the decreasing bond dissociation energies of the C–X bonds.

For this compound, the significant differences in reactivity between the C-Br, C-Cl, and C-F bonds allow for highly selective transformations.

C–Br Bond (C1): This is the most reactive site. The C-Br bond is significantly weaker than C-Cl and C-F bonds, making it the preferred site for oxidative addition by a Pd(0) catalyst.

C–Cl Bond (C3): This bond is much stronger and less reactive than the C-Br bond. Coupling at this site would require more forcing conditions or specialized catalyst systems.

C–F Bond (C4): The C-F bond is the strongest and generally unreactive in standard palladium-catalyzed cross-coupling reactions. researchgate.net

This predictable selectivity allows for the stepwise functionalization of the molecule, with initial reactions occurring exclusively at the C1 position.

Table 2: Relative Reactivity of C–X Bonds in Palladium-Catalyzed Cross-Coupling

| Bond | Bond Dissociation Energy (kJ/mol, approx. for Benzene) | Expected Reactivity |

| C–F | ~544 | Very Low |

| C–Cl | ~427 | Low |

| C–Br | ~366 | High |

| C–I | ~304 | Very High |

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an aryl halide with an organoboron compound (like a boronic acid or ester) in the presence of a base. researchgate.netyoutube.com

Given the reactivity profile of this compound, a Suzuki-Miyaura reaction would proceed with high site-selectivity at the C-Br bond. By carefully choosing the reaction conditions (e.g., a mild palladium catalyst like Pd(PPh3)4 and a base such as K2CO3), the bromine at C1 can be selectively replaced with an aryl or vinyl group from the corresponding boronic acid, leaving the C-Cl and C-F bonds intact. nih.gov This allows for the synthesis of complex biaryl structures.

Table 3: Hypothetical Suzuki-Miyaura Reaction

| Reactants | Catalyst/Base | Product |

| This compound + Arylboronic Acid (Ar-B(OH)2) | Pd(PPh3)4 / K2CO3 | 1-Aryl-3-chloro-2-ethoxy-4-fluorobenzene |

Heck, Sonogashira, and Stille Coupling Applications

The predictable site-selectivity of this compound extends to other important metal-catalyzed cross-coupling reactions. The C1-Br bond serves as a reliable synthetic handle for various transformations.

Heck Coupling: This reaction would couple the C1 position with an alkene, typically using a palladium catalyst and a base, to form a new carbon-carbon double bond.

Sonogashira Coupling: This reaction enables the formation of a C-C triple bond by coupling the C1 position with a terminal alkyne. acs.orgresearchgate.net The reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst. researchgate.net

Stille Coupling: This reaction involves the coupling of the C1 position with an organostannane (organotin) reagent, catalyzed by palladium, to form a new C-C bond.

In all these cases, the transformation is expected to occur chemoselectively at the most labile C-Br bond under standard conditions, providing a robust platform for introducing diverse molecular fragments at a specific position on the benzene (B151609) ring.

Table 4: Summary of Selective Cross-Coupling Reactions at the C-Br Bond

| Reaction Name | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Organoboron Reagent | C(sp2)–C(sp2) or C(sp2)–C(sp) |

| Heck | Alkene | C(sp2)–C(sp2) (alkenyl) |

| Sonogashira | Terminal Alkyne | C(sp2)–C(sp) |

| Stille | Organostannane | C(sp2)–C(sp2) or others |

Mechanistic Insights into Transition-Metal Catalysis with Polyhalogenated Substrates

Transition-metal catalysis is a cornerstone of modern organic synthesis, and its application to polyhalogenated substrates like this compound offers pathways for selective functionalization. The mechanisms of these reactions are critical to understanding and predicting their outcomes. A key process in many catalytic cycles is oxidative addition, where the metal center inserts into a carbon-halogen bond. numberanalytics.comwikipedia.org This step involves the metal being oxidized and its coordination number increasing. numberanalytics.comwikipedia.org

For a polyhalogenated arene, the chemoselectivity of oxidative addition is a primary consideration. The relative reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl > C-F. youtube.com This trend is governed by the bond dissociation energies, with the weaker bonds being more susceptible to cleavage. In the case of this compound, a transition metal catalyst, such as a palladium(0) or nickel(0) complex, is expected to selectively activate the C-Br bond over the C-Cl and C-F bonds. youtube.comresearchgate.net

The general mechanism for a cross-coupling reaction (e.g., Suzuki, Heck, or Sonogashira coupling) at the C-Br position would proceed via the following steps:

Oxidative Addition: The low-valent metal catalyst (M) inserts into the C-Br bond to form an ary-metal(II)-halide complex. libretexts.org

Transmetalation (for Suzuki or similar couplings) or Carbometalation (for Heck): A second reagent (e.g., an organoboron compound) transfers its organic group to the metal center, displacing the halide.

Reductive Elimination: The two organic groups on the metal center couple and are expelled from the coordination sphere, regenerating the low-valent metal catalyst to continue the cycle. wikipedia.org

The electronic properties and steric bulk of the ligands attached to the metal catalyst play a crucial role in modulating its reactivity and stability throughout the catalytic cycle. researchgate.net For polyhalogenated substrates, careful selection of the catalyst and reaction conditions is paramount to prevent side reactions, such as the activation of the stronger C-Cl bond. researchgate.net

Electrophilic Aromatic Substitution (EAS) on this compound as a Substrate

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.org An electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reaction proceeds through a two-step mechanism:

Attack by the π-system: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com This step is typically the rate-determining step because it temporarily disrupts the ring's aromaticity. libretexts.org

Deprotonation: A base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity and yielding the substituted product. byjus.com

The presence of multiple substituents on the benzene ring, as in this compound, significantly influences both the rate of reaction and the position of the incoming electrophile. wikipedia.orgmsu.edu

Directing Effects of Multiple Halogen and Ethoxy Substituents

The regiochemical outcome of an EAS reaction on a substituted benzene is determined by the electronic and steric properties of the existing substituents. pearson.com These groups can be classified as activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.org

Directing Effect: This refers to the position where the new substituent is guided. This is determined by which position(s) lead to the most stable arenium ion intermediate.

The substituents on this compound have the following characteristics:

-OCH₂CH₃ (Ethoxy): This is a strongly activating group. The oxygen atom donates electron density to the ring via a strong +M (mesomeric or resonance) effect, which outweighs its -I (inductive) effect due to oxygen's electronegativity. youtube.com It is a powerful ortho-, para-director. youtube.com

Interactive Table: Substituent Effects in EAS

| Substituent | Electronic Effect (Inductive) | Electronic Effect (Resonance) | Overall Effect on Rate | Directing Influence |

| -OCH₂CH₃ | -I (Withdrawing) | +M (Donating) | Activating | Ortho, Para |

| -F | -I (Strongly Withdrawing) | +M (Weakly Donating) | Deactivating | Ortho, Para |

| -Cl | -I (Withdrawing) | +M (Weakly Donating) | Deactivating | Ortho, Para |

| -Br | -I (Withdrawing) | +M (Weakly Donating) | Deactivating | Ortho, Para |

Regiochemical Control in Further Functionalization

In a polysubstituted ring, the position of further substitution is determined by a combination of synergistic and competitive directing effects, as well as steric hindrance. pearson.com

For this compound, the available positions for substitution are C5 and C6.

Identifying the Strongest Director: The ethoxy group is the most powerful activating group on the ring and will therefore dominate the directing effects. youtube.com As an ortho-, para-director, it strongly favors substitution at positions ortho and para to itself. The para position (C5) is blocked by the chlorine atom. The two ortho positions are C1 (blocked by bromine) and C3 (blocked by chlorine). This analysis based solely on the ethoxy group is insufficient.

Consensus of Directors: A more effective approach is to consider the preferred positions for each substituent:

Ethoxy group (-OEt at C2): Directs ortho (to C1, C3 - both blocked) and para (to C5 - blocked).

Fluorine atom (-F at C4): Directs ortho (to C3, C5 - both blocked) and para (to C1 - blocked).

Chlorine atom (-Cl at C3): Directs ortho (to C2, C4 - both blocked) and para (to C6).

Bromine atom (-Br at C1): Directs ortho (to C2 - blocked, and C6) and para (to C4 - blocked).

Analyzing the available positions:

Position C6: This position is ortho to the bromine atom and para to the chlorine atom. Both are o,p-directors.

Position C5: This position is meta to the ethoxy group, meta to the bromine, ortho to the fluorine, and para to the ethoxy group. This analysis is complex.

Given the powerful para-directing nature of the ethoxy group, substitution would be overwhelmingly directed to the C5 position. However, this position is already occupied by a chlorine atom. Therefore, we must re-evaluate. The available positions are C5 and C6. The ethoxy group at C2 directs ortho to C1 and C3 (blocked) and para to C5. The fluorine at C4 directs ortho to C3 and C5. The chlorine at C3 directs ortho to C2 and C4 (blocked) and para to C6. The bromine at C1 directs ortho to C2 (blocked) and C6, and para to C4 (blocked).

Attack at C5: This position is para to the ethoxy group (highly favored) and ortho to the fluorine atom (favored).

Attack at C6: This position is para to the chlorine atom (favored) and ortho to the bromine atom (favored).

The conflict is between the powerful activating ethoxy group directing to C5 and the halogen consensus directing to C6. The activating ethoxy group's influence is generally dominant. Therefore, substitution is most likely to occur at position C5, displacing the chlorine atom in an ipso-substitution, or at the C6 position. Given that ipso-substitution is less common than substitution at a C-H bond, the most probable site for a standard EAS reaction is the C6 position . Steric hindrance at C6, being adjacent to the bulky bromine atom, might be a factor, but electronically it is a plausible site.

Radical Reactions of this compound

Radical reactions involve intermediates with unpaired electrons, typically formed through the homolytic cleavage of a covalent bond. pressbooks.publibretexts.org This cleavage is often initiated by heat or light. pressbooks.pub The stability of the resulting radical is a key factor in determining the reaction's feasibility.

For this compound, homolytic cleavage of the carbon-halogen bonds is a potential pathway for radical reactions. The energy required for this process is the bond dissociation energy (BDE). wikipedia.org

Table: Average Bond Dissociation Energies (Aryl-X)

| Bond | Typical BDE (kJ/mol) | Relative Reactivity in Homolysis |

| C-Br | ~335 | Most reactive |

| C-Cl | ~400 | Intermediate |

| C-F | ~520 | Least reactive |

Note: These are average values and can be influenced by other substituents on the ring.

Based on these BDEs, the C-Br bond is the weakest and therefore the most susceptible to homolytic cleavage under radical conditions. libretexts.org A reaction initiated by a radical initiator (e.g., AIBN) or photolysis could selectively generate an aryl radical at the C1 position. This radical could then be trapped by a radical scavenger or participate in subsequent propagation steps.

Radical fluorination has emerged as a powerful method for C-F bond formation, often using N-F reagents that can act as fluorine atom transfer agents to carbon-centered radicals. springernature.comwikipedia.org While this substrate is already fluorinated, similar principles could be applied in reverse, or to functionalize other positions on the ring via a radical pathway.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

Selectivity is a crucial aspect of synthesizing complex molecules from multifunctional starting materials like this compound.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. In transition-metal-catalyzed cross-coupling reactions, the significant difference in bond strength between C-Br and C-Cl bonds allows for high chemoselectivity. A reaction using a palladium or nickel catalyst can be tuned to react exclusively at the C-Br bond, leaving the C-Cl and C-F bonds intact. This allows for sequential functionalization, where the C-Br bond is reacted first, followed by a second, harsher reaction at the C-Cl bond if desired.

Regioselectivity: This refers to the preferential formation of one constitutional isomer over another.

In Electrophilic Aromatic Substitution , as discussed in section 3.3.2, the regioselectivity is governed by the directing effects of the four substituents. The most probable site for substitution is the C6 position due to the combined ortho-, para-directing effects of the bromine and chlorine atoms, despite the powerful but blocked ethoxy director.

In reactions involving metalation (e.g., with organolithium reagents), regioselectivity is often directed by the most acidic proton or by a directed ortho-metalation (DoM) effect. The ethoxy group is a potential directing group for lithiation at an ortho position, but both are blocked. The acidity of the remaining C-H protons at C5 and C6 would be influenced by the adjacent electron-withdrawing halogens.

Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. For reactions occurring directly on the planar aromatic ring of this compound, stereoselectivity is not a factor. However, if a reaction introduces a new chiral center (e.g., by adding a chiral substituent or by performing an asymmetric reaction on the ethoxy group), then the formation of enantiomers or diastereomers would become a key consideration. For instance, using a chiral catalyst in a cross-coupling reaction could, in principle, lead to products with axial chirality if the substitution pattern induces hindered rotation, though this is less common for simple benzene derivatives.

Table: Summary of Selectivity

| Reaction Type | Selectivity Type | Predicted Outcome |

| Transition-Metal Cross-Coupling | Chemoselectivity | Preferential reaction at the C-Br bond over C-Cl and C-F. |

| Electrophilic Aromatic Substitution | Regioselectivity | Substitution favored at the C6 position. |

| Radical Halogen Abstraction | Chemoselectivity | Preferential cleavage of the C-Br bond. |

Advanced Spectroscopic and Structural Characterization of 1 Bromo 3 Chloro 2 Ethoxy 4 Fluorobenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene, providing detailed information about the chemical environment, connectivity, and spatial arrangement of its atoms. Due to the presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F, a multi-pronged NMR approach is particularly insightful.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the ethoxy group. The aromatic region would likely display two doublets, or more complex multiplets, arising from the two protons on the benzene (B151609) ring. Their chemical shifts would be influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating nature of the ethoxy group. The ethoxy group would present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, with their coupling constant (J-value) being a characteristic feature of the ethyl moiety.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, this would include signals for the six carbons of the benzene ring and the two carbons of the ethoxy group. The chemical shifts of the aromatic carbons are particularly sensitive to the attached substituents. The carbons directly bonded to the bromine, chlorine, and fluorine atoms would exhibit characteristic shifts, often to lower field (higher ppm) for the halogenated carbons.

¹⁹F NMR spectroscopy is a highly sensitive technique that would show a single resonance for the fluorine atom in this compound. The chemical shift of this fluorine signal provides a sensitive probe of the electronic environment within the molecule. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei can provide valuable structural information.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| Aromatic CH | 7.0 - 7.5 | d or dd | J(H,H) ≈ 8-9, J(H,F) ≈ 6-10 |

| Aromatic CH | 6.8 - 7.3 | d or dd | J(H,H) ≈ 8-9, J(H,F) ≈ 4-6 |

| O-CH₂ | 3.9 - 4.2 | q | J(H,H) ≈ 7 |

| CH₃ | 1.3 - 1.5 | t | J(H,H) ≈ 7 |

| Aromatic C-Br | 110 - 120 | s or d | J(C,F) |

| Aromatic C-Cl | 125 - 135 | s or d | J(C,F) |

| Aromatic C-O | 150 - 160 | s or d | J(C,F) |

| Aromatic C-F | 155 - 165 | d | J(C,F) ≈ 240-260 |

| Aromatic C-H | 115 - 130 | d | J(C,F), J(C,H) |

| O-CH₂ | 65 - 75 | t | J(C,H) |

| CH₃ | 14 - 16 | q | J(C,H) |

| ¹⁹F | -110 to -130 | m |

Note: These are predicted values and may vary based on solvent and experimental conditions.

To unambiguously assign the NMR signals and determine the precise connectivity and spatial relationships within this compound, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would show correlations between the adjacent protons of the ethoxy group (methylene and methyl) and potentially between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the ¹³C signals for the protonated aromatic carbons and the ethoxy group carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. For this compound, NOESY could reveal through-space interactions between the ethoxy group protons and the adjacent aromatic proton, helping to determine the preferred conformation of the ethoxy group relative to the benzene ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including both FTIR and Raman techniques, provides a molecular fingerprint of this compound by probing its characteristic vibrational modes.

The FTIR and Raman spectra of this compound would exhibit a series of absorption bands corresponding to the various functional groups present in the molecule.

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the ethoxy group are expected in the 2980-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the benzene ring are usually observed as a series of bands between 1600 cm⁻¹ and 1450 cm⁻¹.

C-O Stretching: The C-O stretching of the ethoxy group would likely produce a strong band in the 1250-1000 cm⁻¹ region.

C-F, C-Cl, and C-Br Stretching: The vibrations involving the carbon-halogen bonds are found in the fingerprint region of the spectrum. The C-F stretch is typically in the 1350-1150 cm⁻¹ range, the C-Cl stretch around 850-550 cm⁻¹, and the C-Br stretch in the 650-500 cm⁻¹ region.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (FTIR) |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretching | 2980 - 2850 | Medium to Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Strong |

| C-H | Bending | 1470 - 1370 | Medium |

| C-O | Stretching | 1250 - 1000 | Strong |

| C-F | Stretching | 1350 - 1150 | Strong |

| C-Cl | Stretching | 850 - 550 | Medium to Strong |

| C-Br | Stretching | 650 - 500 | Medium to Strong |

Subtle changes in the vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹), can provide insights into the conformational preferences of the ethoxy group. The rotational isomerism around the C-O bond can lead to the appearance of different vibrational bands. By comparing experimental spectra with theoretical calculations for different conformers, it may be possible to determine the most stable conformation of the molecule in the solid state (FTIR) or in solution (Raman).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways upon ionization.

The exact mass of this compound (C₈H₇BrClFO) can be calculated with high precision, which serves as a definitive confirmation of its molecular formula. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster for the molecular ion peak (M⁺), providing further evidence for the presence of these halogens.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for this molecule would likely involve:

Loss of the ethoxy group: Cleavage of the C-O bond could lead to the loss of an ethoxy radical (•OCH₂CH₃) or an ethene molecule (C₂H₄) via a McLafferty-type rearrangement.

Loss of halogens: Fragmentation could involve the loss of a bromine or chlorine radical.

Cleavage of the ethyl group: The ethoxy side chain can fragment, for instance, by losing a methyl radical (•CH₃).

Interactive Data Table: Predicted HRMS Fragmentation for this compound

| m/z (Proposed Fragment) | Proposed Formula | Description |

| [M]⁺ | C₈H₇BrClFO⁺ | Molecular ion |

| [M - C₂H₅]⁺ | C₆H₂BrClFO⁺ | Loss of ethyl radical |

| [M - OC₂H₅]⁺ | C₆H₂BrClF⁺ | Loss of ethoxy radical |

| [M - Br]⁺ | C₈H₇ClFO⁺ | Loss of bromine radical |

| [M - Cl]⁺ | C₈H₇BrFO⁺ | Loss of chlorine radical |

Isotopic Signatures of Bromine, Chlorine, and Fluorine

Mass spectrometry is a powerful tool for elucidating the elemental composition of a compound, with halogenated molecules exhibiting particularly distinctive isotopic patterns. The presence of bromine and chlorine in this compound gives rise to a characteristic multi-peak signature for the molecular ion (M) and any fragments containing these halogens. libretexts.orgnist.gov

Fluorine is monoisotopic, consisting solely of the ¹⁹F isotope, and therefore does not contribute to isotopic peak splitting. libretexts.org In contrast, natural chlorine exists as two primary isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), while bromine has two major isotopes, ⁷⁹Br (50.50% abundance) and ⁸¹Br (49.50% abundance), in a nearly 1:1 ratio. libretexts.org

This isotopic distribution means that the molecular ion of this compound will not appear as a single peak. Instead, it will manifest as a cluster of peaks, commonly referred to as the M, M+2, and M+4 peaks, reflecting the different combinations of Br and Cl isotopes. chemguide.co.ukdocbrown.info The relative intensities of these peaks are predictable based on the natural abundances of the isotopes. For a molecule containing one bromine and one chlorine atom, the expected pattern is a result of the combined probabilities. docbrown.info

The most intense peak in the cluster after the parent peak (M) is the M+2 peak, which arises from the presence of either one ³⁷Cl or one ⁸¹Br atom. libretexts.org The M+4 peak, resulting from the presence of both a ³⁷Cl and an ⁸¹Br atom in the same molecule, will also be present but with lower intensity. chemguide.co.uk

Table 1: Theoretical Isotopic Cluster for the Molecular Ion of this compound

| Ion | Isotopic Composition | Relative Mass (Da) | Combined Probability | Relative Intensity |

|---|---|---|---|---|

| M | ⁷⁹Br + ³⁵Cl | Base Mass | (0.505) * (0.7577) = 0.3826 | 100 |

| M+2 | ⁸¹Br + ³⁵Cl | Base Mass + 2 | (0.495) * (0.7577) = 0.3751 | 98.0 |

| M+2 | ⁷⁹Br + ³⁷Cl | Base Mass + 2 | (0.505) * (0.2423) = 0.1224 | 32.0 |

| Total M+2 | Base Mass + 2 | 0.3751 + 0.1224 = 0.4975 | 130.0 |

Note: Intensities are relative to the most abundant combination (M peak) set to 100. The total M+2 intensity is the sum of the two contributing combinations.

This distinctive 100:130:31 intensity ratio for the M:M+2:M+4 peaks provides an unambiguous signature for the presence of one bromine and one chlorine atom in the molecule or fragment. libretexts.orgchemguide.co.uklibretexts.org

Elucidation of Fragmentation Pathways

The fragmentation of this compound in a mass spectrometer provides valuable structural information. Under electron ionization (EI), the molecule first forms a molecular ion (M⁺•), which then undergoes a series of cleavage reactions to produce smaller, stable fragment ions. The fragmentation pathways are dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments. For this molecule, fragmentation is expected to occur primarily at the ether linkage and the carbon-halogen bonds. youtube.comyoutube.com

The monoisotopic mass of the parent molecule (C₈H₇⁷⁹Br³⁵ClFO) is 251.935 Da. nih.gov Key predicted fragmentation pathways include:

Alpha-Cleavage of the Ether: This is a common pathway for ethers where the bond alpha to the oxygen atom is cleaved. youtube.com Loss of a methyl radical (•CH₃) from the ethyl group is a primary step.

M⁺• → [M - CH₃]⁺ + •CH₃

m/z = 251.9 - 15.02 = 236.9

Loss of the Ethyl Group: Cleavage of the C-O bond can result in the loss of the entire ethyl group as a radical. youtube.com

M⁺• → [M - C₂H₅]⁺ + •C₂H₅

m/z = 251.9 - 29.04 = 222.9

Cleavage with Hydrogen Rearrangement (McLafferty-type): Loss of an ethene molecule from the ethoxy group can occur via a hydrogen rearrangement, leading to a stable phenol-like radical cation. nih.gov

M⁺• → [M - C₂H₄]⁺• + C₂H₄

m/z = 251.9 - 28.03 = 223.9

Loss of Halogen Atoms: The carbon-halogen bonds are also susceptible to cleavage. Due to the C-Br bond being weaker than the C-Cl bond, the loss of a bromine radical is a highly probable event. libretexts.orgyoutube.comncert.nic.in

M⁺• → [M - Br]⁺ + •Br

m/z = 251.9 - 78.92 = 173.0

Subsequent loss of chlorine from this fragment is also possible.

Table 2: Predicted Key Fragments of this compound

| Fragmentation Process | Lost Neutral Fragment | Formula of Ion | Predicted m/z (Monoisotopic) |

|---|---|---|---|

| Molecular Ion | - | [C₈H₇BrClFO]⁺• | 251.9 |

| Alpha-Cleavage | •CH₃ | [C₇H₄BrClFO]⁺ | 236.9 |

| Loss of Ethene | C₂H₄ | [C₆H₅BrClFO]⁺• | 223.9 |

| Loss of Ethyl Radical | •C₂H₅ | [C₆H₄BrClFO]⁺ | 222.9 |

Each of these fragments containing both bromine and chlorine would exhibit the characteristic isotopic pattern discussed previously, while fragments containing only one of these halogens would show a simpler M/M+2 pattern.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

As of the latest search, a solved crystal structure for this compound has not been deposited in public crystallographic databases. Therefore, a definitive experimental analysis of its solid-state structure is not possible. However, based on established principles of crystallography and the known behavior of similar halogenated aromatic compounds, a hypothetical analysis can be conducted. X-ray crystallography would be the definitive method to determine the precise three-dimensional arrangement of atoms, molecular conformation, and the packing of molecules in the crystal lattice. libretexts.org

Precise Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Should a suitable single crystal be grown, X-ray diffraction analysis would yield precise measurements of all geometric parameters. libretexts.org The benzene ring is expected to be nearly planar, though the presence of five diverse substituents would likely cause minor puckering and distortions from the ideal hexagonal geometry. sydney.edu.au

The bond angles within the aromatic ring would deviate from the ideal 120° due to steric and electronic effects of the substituents. sydney.edu.auallen.in The C-C-C angle at the point of ethoxy substitution might be slightly larger to accommodate the bulkier group, while angles involving the halogens would also be adjusted. Dihedral angles would describe the orientation of the ethoxy group relative to the plane of the benzene ring.

Table 3: Expected Bond Lengths in this compound

| Bond | Expected Length (Å) | Justification/Reference |

|---|---|---|

| C-Br | ~1.90 | Typical for aryl bromides. ncert.nic.in |

| C-Cl | ~1.74 | Typical for aryl chlorides. ncert.nic.in |

| C-F | ~1.35 | Typical for aryl fluorides. ncert.nic.in |

| C-C (aromatic) | ~1.39 | Intermediate between single and double bond. sydney.edu.au |

| C-O (aryl-ether) | ~1.36 | Shorter than alkyl ether due to resonance. |

| C-O (alkyl-ether) | ~1.43 | Standard C(sp³)-O bond length. |

These values are estimates based on typical data for related functional groups. Precise values would require experimental determination. ncert.nic.insydney.edu.au

Analysis of Intermolecular Interactions (e.g., Halogen Bonding)

The supramolecular architecture of crystalline this compound would be governed by a variety of non-covalent interactions. Given the presence of multiple halogen atoms, halogen bonding is expected to be a dominant directional force in the crystal packing. nih.govacs.orgwikipedia.org

Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, is attracted to a nucleophilic site on an adjacent molecule. kyoto-u.ac.jpchemistryviews.orgethz.ch The strength of the halogen bond donor generally follows the trend I > Br > Cl > F. nih.govwikipedia.org

In this molecule:

Halogen Bond Donors: The bromine and chlorine atoms are the primary potential halogen bond donors. The σ-hole is most prominent along the vector of the C-X bond (where X = Br, Cl). ethz.ch

Halogen Bond Acceptors: Potential acceptor sites on neighboring molecules include the oxygen atom of the ethoxy group (via its lone pairs), the fluorine atom, and the electron-rich π-system of the aromatic ring. nih.govmdpi.com

Possible halogen bonding motifs that could be observed include:

C-Br···O and C-Cl···O interactions, where the bromine or chlorine on one molecule interacts with the ether oxygen of another.

C-Br···F and C-Cl···F interactions.

Halogen-π interactions , where the bromine or chlorine atom interacts with the face of the aromatic ring of a neighboring molecule. nih.govkyoto-u.ac.jp

Theoretical and Computational Investigations on 1 Bromo 3 Chloro 2 Ethoxy 4 Fluorobenzene

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

No published studies were found that specifically calculate the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene. Such an analysis would be crucial for understanding its kinetic stability and chemical reactivity.

There are no available electrostatic potential maps or detailed charge distribution analyses for this compound. This information would be vital for predicting its intermolecular interactions and the most likely sites for electrophilic and nucleophilic attack.

Quantum Chemical Calculations for Prediction of Spectroscopic Parameters

Specific quantum chemical calculations predicting the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for this compound have not been reported. These theoretical predictions are essential for corroborating experimental data and aiding in structural elucidation.

Simulated Infrared (IR) and Raman spectra based on quantum chemical calculations are not available for this molecule. These simulations are necessary for the accurate assignment of vibrational modes observed in experimental spectra.

Conformational Analysis and Potential Energy Surface Mapping

A detailed conformational analysis, including the mapping of the potential energy surface to identify stable conformers and rotational barriers of the ethoxy group, has not been published for this compound.

Reaction Mechanism Simulations and Transition State Characterization

The reactivity of polysubstituted benzenes like this compound is a subject of significant interest in computational chemistry. Simulating reaction mechanisms and characterizing the associated transition states provide crucial insights into the kinetic and thermodynamic feasibility of chemical transformations. The reactions of such compounds are often complex due to the presence of multiple, and often competing, reactive sites and the electronic influence of various substituents.

For halogenated benzenes, nucleophilic aromatic substitution (SNAr) is a primary reaction pathway. Computational studies on simpler halobenzenes have shown that these reactions can proceed through either a single-step mechanism or a multi-step mechanism involving the formation of a stable intermediate, often referred to as a Meisenheimer complex. acs.org The specific pathway and its energy profile are highly dependent on the nature of the substituents on the aromatic ring. acs.org

In the case of this compound, the presence of four different substituents—bromo, chloro, ethoxy, and fluoro—complicates the prediction of its reactivity. The ethoxy group (-OC2H5) is an activating group, donating electron density to the ring through resonance, while the halogens (Br, Cl, F) are deactivating due to their inductive electron-withdrawing effects, yet they can also donate electron density via their lone pairs. libretexts.org The interplay of these electronic effects determines the stability of any potential intermediates and the energy barriers of the transition states.

Theoretical calculations, typically employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction. These calculations can identify the structures of reactants, products, intermediates, and, most importantly, the transition states. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. The energy difference between the reactants and the transition state defines the activation energy barrier of the reaction.

For a hypothetical nucleophilic substitution reaction on this compound, computational simulations would explore the attack of a nucleophile at the various carbon atoms bearing a halogen. The relative activation energies for the displacement of each halogen would determine the most likely product. For instance, the C-F bond is generally the strongest carbon-halogen bond, suggesting that fluoride (B91410) would be the most difficult leaving group to displace. Conversely, bromide is often a better leaving group than chloride.

Illustrative Data Table for a Hypothetical SNAr Reaction:

The following table presents hypothetical activation energy barriers for the nucleophilic attack of a generic nucleophile (Nu-) on this compound, leading to the displacement of different halogens. These values are for illustrative purposes and are based on general trends observed in computational studies of similar compounds. acs.org

| Leaving Group | Position | Hypothetical Activation Energy (kcal/mol) |

| Br | 1 | 22.5 |

| Cl | 3 | 25.8 |

| F | 4 | 30.2 |

This data is illustrative and not based on specific experimental or computational results for this compound.

The characterization of the transition state would involve analyzing its geometry, such as the bond lengths of the incoming nucleophile and the outgoing leaving group to the aromatic ring. Vibrational frequency analysis confirms the nature of the stationary point on the potential energy surface.

Solvent Effects on Molecular Properties and Reactivity using Implicit and Explicit Solvation Models

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models are essential for understanding these solvent effects at a molecular level. Two primary approaches are used: implicit and explicit solvation models.

Implicit Solvation Models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. smf.mxscispace.com This approach is computationally efficient and can provide valuable insights into how the bulk properties of the solvent affect the solute. For this compound, increasing the polarity of the solvent would be expected to stabilize charged species, such as any intermediates or transition states in a nucleophilic substitution reaction. This stabilization can lead to a lowering of the activation energy barrier and an increase in the reaction rate.

Explicit Solvation Models involve including a discrete number of solvent molecules in the computational simulation. This method allows for the study of specific solute-solvent interactions, such as hydrogen bonding. While computationally more demanding, explicit models can provide a more detailed and accurate picture of the solvation shell around the molecule. For a molecule like this compound, specific interactions between the ethoxy group or the halogen atoms and protic solvent molecules could play a significant role in its conformational preferences and reactivity.

The choice of solvent can alter various molecular properties. For instance, the dipole moment of this compound is expected to be influenced by the solvent polarity. In a more polar solvent, the electronic distribution of the molecule may be further polarized, leading to an increase in its dipole moment.

Illustrative Data Table of Solvent Effects on Molecular Properties:

This table illustrates the hypothetical effect of different solvents on the calculated dipole moment and solvation energy of this compound, based on general principles from computational studies. smf.mxresearchgate.net

| Solvent | Dielectric Constant | Hypothetical Dipole Moment (Debye) | Hypothetical Solvation Energy (kcal/mol) |

| Gas Phase (Vacuum) | 1 | 2.8 | 0.0 |

| Toluene | 2.4 | 3.1 | -4.5 |

| Ethanol | 24.5 | 3.5 | -8.2 |

| Water | 80.1 | 3.7 | -9.8 |

This data is illustrative and not based on specific experimental or computational results for this compound.

Potential Applications of 1 Bromo 3 Chloro 2 Ethoxy 4 Fluorobenzene in Advanced Materials and As Synthetic Intermediates

Building Block for Complex Organic Synthesis and Specialty Chemicals

The multifaceted reactivity of 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene positions it as a crucial building block for the synthesis of complex organic molecules and specialty chemicals. The presence of multiple halogen substituents offers a platform for sequential and site-selective cross-coupling reactions, a cornerstone of modern organic synthesis. For instance, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for the stepwise introduction of different substituents.

This differential reactivity is exemplified in the synthesis of various pharmaceutical intermediates. While direct research on this compound is emerging, the utility of similarly structured compounds is well-documented. For example, related polyhalogenated benzene (B151609) derivatives are pivotal intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs), including treatments for breast cancer, and in the development of catalysts for peptide synthesis. google.com A notable example is the use of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) as a key intermediate in the synthesis of dapagliflozin, a medication used to treat type 2 diabetes. google.comgoogle.com This underscores the potential of this compound to serve as a precursor to novel therapeutic agents and other high-value specialty chemicals. chemscene.com The ability to introduce various functionalities through controlled chemical transformations makes it a valuable scaffold for creating diverse molecular architectures.

Table 1: Reactivity of Halogen Substituents in Cross-Coupling Reactions

| Halogen | Bond Dissociation Energy (kcal/mol) | General Reactivity Trend |

|---|---|---|

| C-F | ~116 | Least Reactive |

| C-Cl | ~81 | Moderately Reactive |

This interactive table allows for sorting by column.

Precursor for Liquid Crystalline Materials

The field of liquid crystals is heavily reliant on molecules with specific structural and electronic properties. The rigid, rod-like shape of many liquid crystal molecules, combined with the presence of polar groups, gives rise to their unique mesophases. Fluorinated liquid crystals are of particular interest due to their desirable properties, such as high clearing points, low viscosity, and high electrical resistivity. nih.gov

Patents have highlighted the use of fluorobenzene (B45895) derivatives in liquid crystal compositions. google.com Specifically, 1-bromo-3-fluorobenzene (B1666201) has been identified as a useful intermediate for the synthesis of liquid crystals. google.com The presence of the fluorine atom in this compound, along with the ethoxy group which can contribute to the desired molecular shape and polarity, makes it a promising precursor for novel liquid crystalline materials. google.com The additional halogen atoms provide further opportunities for modification to fine-tune the mesomorphic and electro-optical properties of the final liquid crystal product. Research on fluorinated benzoxazole-terminated liquid crystals has demonstrated that fluorination can significantly improve their electro-optical properties, further supporting the potential of highly substituted fluorinated benzenes in this application. nih.gov

Role in the Synthesis of Agrochemicals and Functional Materials

The development of new agrochemicals with improved efficacy and environmental profiles is an ongoing area of research. Halogenated compounds play a significant role in the design of modern pesticides and herbicides. The introduction of halogen atoms can enhance the biological activity and metabolic stability of a molecule. For instance, the synthesis of halopyrazole matrine (B1676216) derivatives has been shown to yield compounds with significant insecticidal and fungicidal activities. wikipedia.orgmdpi.com

A Japanese patent discloses that 1-bromo-3-fluorobenzene is a useful intermediate for agrochemicals. google.com Given this precedent, this compound, with its array of functionalizable sites, represents a valuable starting material for the synthesis of novel agrochemical candidates. The different halogen atoms can be selectively replaced to create a library of derivatives for biological screening.

Furthermore, in the realm of functional materials, fluorinated aromatic compounds are utilized in the synthesis of materials with unique electronic and optical properties. For example, fluorinated phenacenes have been synthesized for applications in organic electronics. beilstein-journals.orgnih.gov The electronic properties imparted by the fluorine atoms, combined with the potential for further functionalization through the other halogen atoms, suggest that this compound could be a key component in the creation of novel functional materials for a range of applications.

Exploration in Supramolecular Chemistry and Crystal Engineering (Leveraging Halogen Bonding)

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. Halogen bonding, a directional interaction between an electrophilic region on a halogen atom and a Lewis base, has emerged as a powerful tool in crystal engineering for the design of solid-state materials with specific structures and properties. nih.govrsc.org

The presence of three different halogen atoms (bromine, chlorine, and fluorine) on the aromatic ring of this compound makes it an exceptional candidate for studies in supramolecular chemistry and crystal engineering. The strength and directionality of halogen bonds can be tuned by varying the halogen atom and its chemical environment. Research has shown that aromatic fluorine substitution can have a dramatic effect on the strength of halogen-bonding interactions. google.com The electrophilic character of the halogens in the title compound, particularly the bromine and chlorine atoms, allows them to act as halogen bond donors, while the fluorine atom and the oxygen of the ethoxy group can act as halogen bond acceptors. This versatility enables the formation of complex and predictable supramolecular architectures. nih.govrsc.orgsemanticscholar.orgresearchgate.net

Table 2: Halogen Bond Donor/Acceptor Potential

| Atom/Group on this compound | Potential Role in Halogen Bonding |

|---|---|

| Bromine | Donor |

| Chlorine | Donor |

| Fluorine | Acceptor |

This interactive table allows for sorting by column.

Development of Novel Polymer Components or Modifiers

The incorporation of halogenated aromatic ethers into polymers can significantly modify their properties. wikipedia.org For instance, halogenated ethers have been investigated as flame retardants and for enhancing the thermal stability of polymers. wikipedia.orgacs.org The introduction of ether linkages into a polymer backbone can also improve flexibility and solubility. numberanalytics.com

While direct application of this compound in polymer science is not yet widely reported, its structure suggests several potential roles. It could be used as a monomer in polycondensation reactions to create novel polyethers with tailored properties. The presence of multiple reactive sites allows for the creation of cross-linked polymers or for the attachment of the molecule as a pendant group to an existing polymer chain. google.com The incorporation of this highly halogenated and ethoxy-functionalized moiety could impart desirable characteristics such as increased thermal stability, flame retardancy, and altered solubility to the resulting polymer. wikipedia.orgnumberanalytics.com The field of functional aromatic polyamides, for example, explores how different substituents on the aromatic rings influence the mechanical and thermal properties of the polymers. sigmaaldrich.com

Environmental Photochemistry and Abiotic Degradation Pathways of Halogenated Aromatics Excluding Toxicity

Photolytic Degradation Mechanisms under Simulated Environmental Conditions

Photolytic degradation is a significant pathway for the breakdown of aromatic compounds in the environment, initiated by the absorption of solar radiation. For halogenated aromatic hydrocarbons, this process often involves the cleavage of the carbon-halogen bond, as these bonds are typically the most labile under photochemical stress. scirp.orgresearchgate.net The presence of multiple, different halogen atoms on 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene suggests a stepwise degradation process.

The energy required to break a carbon-halogen bond varies, with the bond strength generally following the order C-F > C-Cl > C-Br > C-I. Consequently, the carbon-bromine bond in this compound is the most likely to undergo initial photolytic cleavage. This homolytic cleavage results in the formation of an aryl radical and a bromine radical. mdpi.com The aryl radical can then abstract a hydrogen atom from the surrounding medium (e.g., water or organic matter) to form 3-chloro-2-ethoxy-4-fluorobenzene.

Subsequent photolysis could lead to the cleavage of the carbon-chlorine bond, which is more resistant than the C-Br bond but more susceptible than the C-F bond. The final carbon-fluorine bond is exceptionally strong and highly resistant to photolytic cleavage. The ethoxy group may also undergo photochemical reactions, though dehalogenation is generally considered the primary initial pathway for polyhalogenated aromatics.

Table 1: Predicted Photolytic Dehalogenation Pathways and Products

| Step | Parent Compound | Primary Photoproduct | Secondary Photoproducts |

|---|---|---|---|

| 1 | This compound | 3-Chloro-2-ethoxy-4-fluorobenzene | Hydroxylated derivatives |

| 2 | 3-Chloro-2-ethoxy-4-fluorobenzene | 2-Ethoxy-4-fluorobenzene | Dihydroxy-derivatives |

This table presents predicted pathways based on known principles of photochemistry for halogenated aromatics. The actual distribution of photoproducts can be influenced by various environmental factors.

Hydrolytic Stability and Transformation in Aqueous Environments

Hydrolysis is the process of a chemical reaction in which a molecule of water ruptures one or more chemical bonds. Aryl halides, such as the bromo, chloro, and fluoro substituents on the benzene (B151609) ring of the target compound, are generally resistant to hydrolysis under typical environmental pH and temperature conditions. nih.gov The stability of the aromatic ring and the strength of the carbon-halogen bonds prevent facile nucleophilic substitution by water. libretexts.org

Similarly, the ether linkage of the ethoxy group is also generally stable and not prone to rapid hydrolysis in the absence of strong acids or catalysts. While extreme pH conditions could potentially promote hydrolysis over very long time scales, for practical purposes, this compound is expected to be hydrolytically stable in aqueous environments. Degradation via hydrolysis is likely to be a minor pathway compared to photolysis or reductive dehalogenation.

Abiotic Reductive Dehalogenation Processes

In anoxic environments, such as saturated soils, sediments, and some groundwater aquifers, abiotic reductive dehalogenation can be a significant degradation pathway for halogenated organic compounds. psu.edu This process involves the transfer of electrons from a reductant to the halogenated molecule, leading to the removal of a halogen atom and its replacement with a hydrogen atom. acs.orgpsu.edu